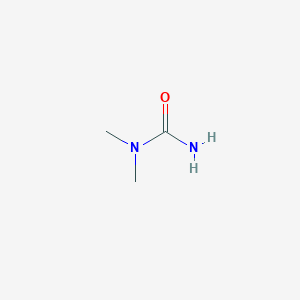
Diethyl 1,1-cyclohexanedicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1,1-cyclohexanedicarboxylate is an organic compound with the molecular formula C12H20O4. It is a diester derived from 1,1-cyclohexanedicarboxylic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
準備方法
Synthetic Routes and Reaction Conditions: Diethyl 1,1-cyclohexanedicarboxylate can be synthesized through the esterification of 1,1-cyclohexanedicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification process to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding diacids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: this compound can be converted to 1,1-cyclohexanedicarboxylic acid.
Reduction: The reduction can yield diethyl 1,1-cyclohexanedicarbinol.
Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.
科学的研究の応用
Diethyl 1,1-cyclohexanedicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: this compound is utilized in the production of plasticizers, resins, and coatings.
作用機序
The mechanism of action of diethyl 1,1-cyclohexanedicarboxylate involves its reactivity as an ester. In biological systems, esterases can hydrolyze the compound to release 1,1-cyclohexanedicarboxylic acid and ethanol. The molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
類似化合物との比較
- Diethyl 1,3-cyclohexanedicarboxylate
- Diethyl 1,4-cyclohexanedicarboxylate
- Dimethyl 1,3-cyclohexanedicarboxylate
Comparison: Diethyl 1,1-cyclohexanedicarboxylate is unique due to the position of the ester groups on the same carbon atom (1,1-position), which imparts distinct chemical properties compared to its isomers. For instance, diethyl 1,3-cyclohexanedicarboxylate and diethyl 1,4-cyclohexanedicarboxylate have ester groups on different carbon atoms, leading to variations in reactivity and applications.
特性
IUPAC Name |
diethyl cyclohexane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-15-10(13)12(11(14)16-4-2)8-6-5-7-9-12/h3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHUKQNAQSRVKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCCC1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290214 |
Source


|
| Record name | Diethyl 1,1-cyclohexanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1139-13-5 |
Source


|
| Record name | 1139-13-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl 1,1-cyclohexanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is the effect of a 4-t-butyl substituent on the reactivity of diethyl cyclohexane-1,1-dicarboxylate significant for conformational analysis?
A1: The research demonstrates that a 4-t-butyl group, similar to a 4-methyl group, does not influence the rate constant of ethoxy-exchange in diethyl cyclohexane-1,1-dicarboxylate []. This finding is crucial for the kinetic method of conformational analysis in cyclohexane systems. This method relies on the assumption that substituents like t-butyl, often used to "lock" conformations due to their steric bulk, do not inherently alter the reaction rates at the site under investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














